molecular formula C8H8O4 B015156 3-Hydroxymandelic acid CAS No. 17119-15-2

3-Hydroxymandelic acid

Cat. No.: B015156
CAS No.: 17119-15-2
M. Wt: 168.15 g/mol
InChI Key: OLSDAJRAVOVKLG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Hydroxymandelic acid plays a significant role in biochemical reactions, particularly as a metabolite of phenylephrine. Phenylephrine is metabolized to m-hydroxyphenylglycol and this compound in the human body . The compound interacts with various enzymes and proteins, including those involved in the metabolism of phenylephrine. These interactions are crucial for the compound’s role in biochemical pathways and its effects on cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating these pathways. The compound’s impact on cell signaling and gene expression can lead to changes in cellular metabolism, which may have implications for its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, including enzymes and proteins. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s binding interactions with biomolecules are essential for its biochemical activity and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have varying effects on cells and tissues over time, depending on its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of phenylephrine. The compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for the compound’s role in biochemical reactions and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and effects on cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its biochemical activity and interactions with other biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDAJRAVOVKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864737
Record name Hydroxy(3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

31 mg/mL
Record name 3-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17119-15-2
Record name 3-Hydroxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17119-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxymandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyphenylglycolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXYMANDELIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological role of 3-Hydroxymandelic acid in plants?

A: this compound acts as an inhibitor of adventitious rhizogenesis (root formation) in certain plant species like Genista monosperma []. This means its presence can hinder the development of new roots, particularly in cuttings used for propagation. This inhibitory effect can fluctuate seasonally and may be mitigated by soaking treatments before planting [].

Q2: Has this compound been identified in other plant species besides Genista monosperma?

A: Yes, research indicates the presence of this compound in parsley (Apium graveolens) roots []. In this context, it acts as an allelochemical, a compound released by plants that can influence the growth and development of other organisms in their vicinity. Specifically, this compound in parsley root extracts demonstrated an inhibitory effect on the growth and spore germination of the fungal pathogen Fusarium oxysporum f. sp. cucumberinum, which causes wilt in cucumbers [].

Q3: Are there any techniques to mitigate the inhibitory effects of this compound on plant root development?

A: Yes, research on Genista monosperma suggests that soaking the basal part of cuttings in distilled water before planting can help lessen the inhibitory effect of this compound on root development []. This soaking treatment may help in leaching out some of the accumulated this compound from the cutting tissues, thereby reducing its inhibitory influence on rhizogenesis.

Q4: What analytical techniques are used to identify and quantify this compound?

A: Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique employed to identify and quantify this compound in plant extracts []. This method allows for the separation and detection of different compounds within a complex mixture, enabling researchers to pinpoint and measure the concentration of this compound alongside other potential allelochemicals.

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